1-Chlorobutane-d9

Isotopic purity Deuterium enrichment Internal standard

1-Chlorobutane-d9 (Butyl-d9 chloride, CAS 175540-76-8) is a perdeuterated isotopologue of 1-chlorobutane in which all nine hydrogen atoms are replaced by deuterium, yielding the molecular formula C₄D₉Cl. This compound is produced at isotopic purity levels of ≥98 atom % D and is supplied as a clear, colorless liquid.

Molecular Formula C4H9Cl
Molecular Weight 101.62 g/mol
CAS No. 175540-76-8
Cat. No. B1531985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobutane-d9
CAS175540-76-8
Molecular FormulaC4H9Cl
Molecular Weight101.62 g/mol
Structural Identifiers
SMILESCCCCCl
InChIInChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
InChIKeyVFWCMGCRMGJXDK-YNSOAAEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobutane-d9 (CAS 175540-76-8): Isotopic Purity and Physicochemical Specifications for Analytical and Synthetic Applications


1-Chlorobutane-d9 (Butyl-d9 chloride, CAS 175540-76-8) is a perdeuterated isotopologue of 1-chlorobutane in which all nine hydrogen atoms are replaced by deuterium, yielding the molecular formula C₄D₉Cl . This compound is produced at isotopic purity levels of ≥98 atom % D and is supplied as a clear, colorless liquid . Its primary utility lies in serving as an isotopically labeled internal standard for quantitative GC–MS and LC–MS analyses, where the characteristic M+9 mass shift and near-identical chemical behavior to the native analyte enable precise and accurate quantification [1]. The compound is also employed as a deuterated building block in the synthesis of perdeuterated organic molecules, including ionic liquids and pharmaceuticals .

Workflow Quantitative MS internal standard (GC-MS, LC-MS) Perdeuterated; +9 Da mass shift for analyte resolution
Selection context Certified isotopic enrichment for low-LLOQ bioanalysis Minimizes isotopic crosstalk vs. unlabeled or partially labeled analogs
Additional use Deuterated building block for synthesis (ionic liquids, pharmaceuticals) Supports neutron scattering and NMR studies

Why 1-Chlorobutane-d9 Cannot Be Replaced by Unlabeled 1-Chlorobutane or Partially Deuterated Analogs in Quantitative MS Assays


In quantitative mass spectrometry, the selection of an internal standard is critical for correcting matrix effects, ionization variability, and extraction recovery [1]. Unlabeled 1-chlorobutane (CAS 109-69-3) is unsuitable because it is indistinguishable from the analyte of interest, precluding separate detection . Partially deuterated analogs (e.g., 1-chlorobutane-d₁) introduce significant isotopic impurity signals at the native analyte m/z, compromising assay accuracy and limit of quantitation (LOQ) [2]. Furthermore, the perdeuteration of 1-chlorobutane-d9 ensures a uniform +9 Da mass shift, providing complete chromatographic and mass spectrometric resolution from the protiated analyte, which is essential for reliable quantitative workflows in bioanalysis and environmental monitoring .

If substituted with Unlabeled 1‑chlorobutane
Indistinguishable from the analyte in MS; no separate detection possible, preventing internal standard correction.
If substituted with Partially deuterated analog (e.g., d₁)
Isotopic impurity signals appear at the native analyte m/z, elevating background and compromising limit of quantitation.
Target compound 1‑Chlorobutane‑d9
Perdeuteration provides uniform mass shift and baseline resolution, essential for reliable matrix‑effect correction.

Quantitative Differentiation of 1-Chlorobutane-d9 vs. Unlabeled and Analogous Compounds


Isotopic Purity and Residual Protium Content of 1-Chlorobutane-d9 vs. Unlabeled 1-Chlorobutane

1-Chlorobutane-d9 is supplied with a certified minimum isotopic enrichment of 98 atom % D, corresponding to ≤2 atom % residual protium (H) . In contrast, unlabeled 1-chlorobutane (CAS 109-69-3) contains only natural abundance deuterium (≈0.0156 atom % D) [1]. This high degree of deuteration minimizes isotopic crosstalk and ensures that the internal standard signal does not interfere with the analyte peak, a critical requirement for achieving low limits of quantification in bioanalytical methods [2].

Isotopic purity
Specification review
≥98 atom % D vs. 0.0156 atom % D (natural abundance)
Supports low LOQ and quantitative accuracy.
Certified vendor specification; verify lot certificate.
Isotopic purity Deuterium enrichment Internal standard LC-MS

Mass Spectrometric Resolution: M+9 Shift of 1-Chlorobutane-d9 vs. Unlabeled 1-Chlorobutane

Complete perdeuteration of the butyl chain in 1-chlorobutane-d9 confers a nominal mass shift of +9 Da relative to unlabeled 1-chlorobutane (M→M+9) . This separation is sufficient to resolve the internal standard from the analyte in both full-scan and selected ion monitoring (SIM) modes across common quadrupole and time-of-flight instruments . In comparison, a single deuterium substitution (e.g., 1-chlorobutane-d₁) yields only a +1 Da shift, which may be insufficient to separate isotopic envelopes from the native analyte, particularly for chlorine-containing compounds that exhibit a characteristic M, M+2 pattern [1].

Mass resolution
Reported
+9 Da (M+9) for d9; unlabeled 0 Da; d₁ only +1 Da
Baseline mass separation avoids ion cross‑talk.
Unit resolution sufficient on quadrupole/TOF instruments.
Mass spectrometry GC-MS LC-MS Internal standard

Chromatographic H/D Isotope Effect and Retention Time Shift in GC-MS

Deuterated analytes exhibit a well-documented chromatographic H/D isotope effect (hdIEC) in gas chromatography, eluting earlier than their protiated counterparts [1]. For perdeuterated compounds, the magnitude of the retention time shift is proportional to the number of deuterium atoms [2]. The hdIEC is defined as tR(H)/tR(D) and typically ranges from 1.0009 to 1.0400 across a broad range of analytes [3]. While a specific value for 1-chlorobutane-d9 is not reported, the presence of nine deuterium atoms predicts a measurable, reproducible shift relative to 1-chlorobutane, enabling unambiguous chromatographic resolution when combined with MS detection .

GC‑MS H/D effect
Class-level
hdIEC = tR(H)/tR(D) range 1.0009–1.0400; earlier elution with 9 deuterium atoms.
Predictable retention shift aids peak assignment.
Magnitude scales with deuterium count; verify on your column.
Chromatography GC-MS Isotope effect Retention time

Density and Physicochemical Properties: 1-Chlorobutane-d9 vs. Unlabeled 1-Chlorobutane

Deuteration significantly alters physical properties due to the increased mass of deuterium. 1-Chlorobutane-d9 exhibits a density of 0.971 g/mL at 25 °C , which is approximately 9.6% higher than the density of unlabeled 1-chlorobutane (0.886 g/mL at 20–25 °C) . In contrast, the boiling points of the two isotopologues are nearly identical (77–78 °C) , indicating that vapor pressure and volatility are minimally affected. This density difference must be accounted for when preparing calibration standards by volume, as gravimetric preparation is recommended for highest accuracy [1].

Density
Cross-study comparable
0.971 g/mL (d9) vs. 0.886 g/mL (unlabeled); +9.6%
Gravimetric preparation recommended for accuracy.
Volumetric methods require density correction.
Physical properties Density Deuterium isotope effect Sample preparation

Optimal Application Scenarios for 1-Chlorobutane-d9 Driven by Quantitative Differentiation


Quantitative GC-MS and LC-MS Bioanalysis Using 1-Chlorobutane-d9 as an Internal Standard

In regulated bioanalytical laboratories (e.g., pharmacokinetic studies, clinical toxicology), 1-chlorobutane-d9 is employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 1-chlorobutane or structurally related alkyl halides in biological matrices [1]. The 98 atom % D isotopic purity and +9 Da mass shift ensure that the internal standard is fully resolved from the analyte by MS, while the chromatographic H/D isotope effect [2] provides partial or complete chromatographic separation, minimizing ion suppression. This combination of properties enables the achievement of FDA and EMA bioanalytical method validation criteria for accuracy and precision (typically within ±15%) [3].

Synthesis of Perdeuterated Building Blocks for Neutron Scattering and NMR Studies

1-Chlorobutane-d9 serves as a key alkylating agent in the preparation of perdeuterated ionic liquids and pharmaceutical intermediates . For example, it has been used to synthesize d-C₄mimFeCl₄, a deuterated ionic liquid employed in neutron scattering experiments to probe magnetic excitations while avoiding the strong incoherent scattering contribution from hydrogen atoms . The high isotopic purity (≥98 atom % D) minimizes protium background, which is essential for obtaining high-quality neutron scattering data and for simplifying ¹H NMR spectra of deuterated products .

Environmental Monitoring and Trace Analysis of Volatile Organic Compounds (VOCs)

In environmental analytical chemistry, 1-chlorobutane-d9 is used as a surrogate or internal standard for the quantification of 1-chlorobutane and other volatile halogenated hydrocarbons in air, water, and soil samples via purge-and-trap GC-MS . The M+9 mass shift allows the internal standard to be spiked into samples at known concentrations without interfering with the native analyte signal, even in complex environmental matrices containing numerous co-eluting compounds. The predictable chromatographic behavior [4] also aids in retention time locking and method transfer across laboratories.

Application
Selection Property
Validation Focus
Quantitative bioanalysis (research matrices)
High isotopic enrichment and uniform mass shift
Accuracy/precision validation, matrix-effect correction
Perdeuterated building block synthesis
Certified isotopic purity for low protium background
Neutron scattering contrast, NMR spectral simplification
Environmental VOC trace analysis
Mass resolution and predictable chromatographic behavior
Spike recovery in complex matrices, retention time locking

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